2-Anilino-n-butylnicotinamide
Description
2-Anilino-n-butylnicotinamide is a nicotinamide derivative characterized by a nicotinamide backbone substituted with an anilino (phenylamino) group at the 2-position and an n-butyl chain attached to the nitrogen atom of the nicotinamide moiety. Its structure combines features of aromatic (aniline) and aliphatic (n-butyl) substituents, which influence its physicochemical and biological properties.
The nicotinamide core is known for roles in redox reactions (e.g., NAD+/NADH cycles), while the anilino group may enhance interactions with aromatic residues in biological targets.
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-anilino-N-butylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O/c1-2-3-11-18-16(20)14-10-7-12-17-15(14)19-13-8-5-4-6-9-13/h4-10,12H,2-3,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
LACLUXSCKVGWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Anilino-n-butylnicotinamide can be achieved through various synthetic routes. One common method involves the reaction of nicotinic acid with aniline under specific conditions. The reaction typically requires a catalyst and may involve steps such as nitration and reduction of arenes, direct displacement of halogens in haloarenes at high temperatures, or copper-catalyzed reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Anilino-n-butylnicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of different derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Anilino-n-butylnicotinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential antibacterial, antimicrobial, antifungal, and anticancer properties . The compound has shown promise as a tubulin polymerization inhibitor with anticancer activities, making it a potential candidate for the development of new anticancer drugs . Additionally, it has applications in the study of enzyme inhibition and molecular docking analyses .
Mechanism of Action
The mechanism of action of 2-Anilino-n-butylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation . This inhibition can lead to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular targets, such as NAD-dependent enzymes, to modulate cellular metabolism and oxidative stress responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 2-Anilino-n-butylnicotinamide with structurally related compounds, emphasizing substituent effects on properties and activities:
| Compound Name | Substituents | Key Biological Activities | Unique Properties |
|---|---|---|---|
| 2-Anilino-n-butylnicotinamide | 2-anilino, N-n-butylnicotinamide | Hypothesized: Anti-inflammatory, enzyme modulation | Balanced lipophilicity (n-butyl) and aromatic interactions (anilino) |
| N-Phenylnicotinamide Hydrochloride | N-phenylnicotinamide | Antioxidant, enzyme inhibition | Enhanced aromatic interactions due to phenyl group; lower lipophilicity than alkyl analogs |
| 2-(Ethylamino)nicotinic Acid | 2-ethylamino, nicotinic acid | Anti-inflammatory, lipid metabolism | Ethyl group improves solubility but reduces membrane permeability compared to n-butyl |
| 2-(Butylamino)isonicotinic Acid | 2-butylamino, isonicotinic acid | Anti-inflammatory, potential antimicrobial | Butyl chain increases metabolic stability; isonicotinic acid backbone alters target specificity |
| 2-Anilinoacetamide | 2-anilino, acetamide | Neuroprotective, anticancer | Acetamide core reduces redox activity compared to nicotinamide derivatives |
Key Insights from Comparative Analysis:
The anilino group may enable π-π stacking with protein targets, a feature shared with N-phenylnicotinamide () but absent in alkylamino analogs ().
Biological Activity Trends: Alkylamino-substituted nicotinic acids (e.g., 2-(ethylamino)nicotinic acid) show anti-inflammatory effects linked to COX-2 inhibition (), suggesting similar pathways for 2-Anilino-n-butylnicotinamide. Nicotinamide derivatives with aromatic groups (e.g., N-phenylnicotinamide) exhibit enzyme-modulating activities, which could extend to the target compound .
Structural Uniqueness: The combination of anilino and n-butyl groups distinguishes 2-Anilino-n-butylnicotinamide from simpler analogs. This hybrid structure may offer synergistic advantages, such as improved target affinity (via anilino) and prolonged half-life (via n-butyl) .
Research Findings and Contradictions
- highlights that butylamino substitution in isonicotinic acid increases metabolic stability but may reduce solubility. This trade-off suggests that 2-Anilino-n-butylnicotinamide’s pharmacokinetics could be similarly influenced.
- notes that phenyl-substituted nicotinamides exhibit strong aromatic interactions but weaker membrane penetration than alkylated analogs. This implies that the target compound’s n-butyl group may mitigate this limitation.
- and 7 suggest that ethylamino/anilino groups confer moderate anti-inflammatory activity, but the n-butyl chain’s impact on potency remains unstudied in the provided data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
